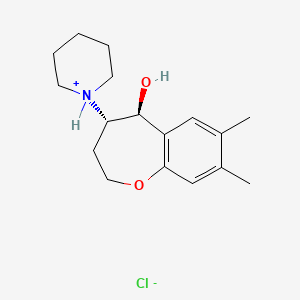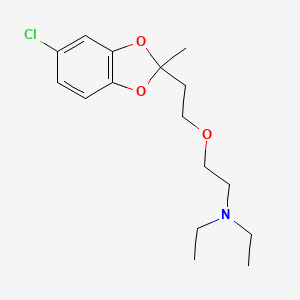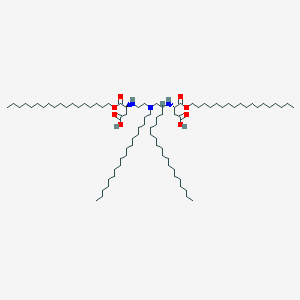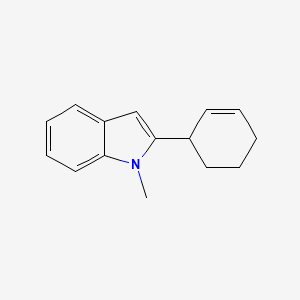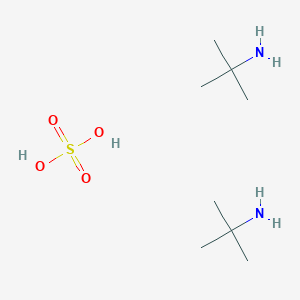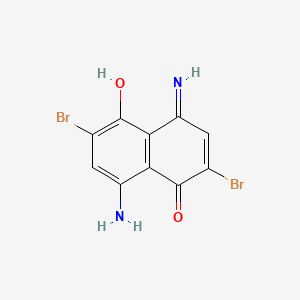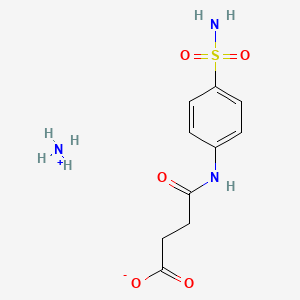
Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with an aminosulfonyl phenyl group and an ammonium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt typically involves multiple steps. One common method includes the reaction of butanoic acid derivatives with aminosulfonyl phenyl compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal conditions, such as temperature, pH, and pressure, to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobutanoic acid: A simpler analog with similar structural features but lacking the aminosulfonyl phenyl group.
Phenylbutyric acid: Another related compound with a phenyl group attached to the butanoic acid backbone.
Uniqueness
Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminosulfonyl phenyl group and ammonium salt form contribute to its versatility and effectiveness in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
112997-65-6 |
|---|---|
Molekularformel |
C10H15N3O5S |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
azanium;4-oxo-4-(4-sulfamoylanilino)butanoate |
InChI |
InChI=1S/C10H12N2O5S.H3N/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);1H3 |
InChI-Schlüssel |
VZIBLYKHIWXPSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



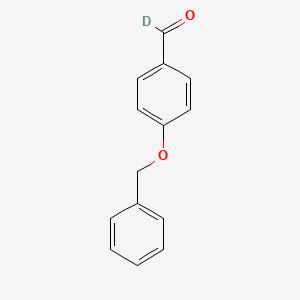
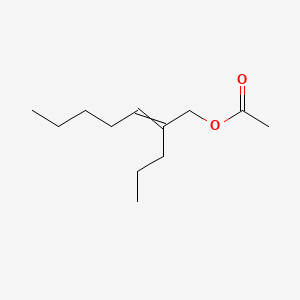
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)
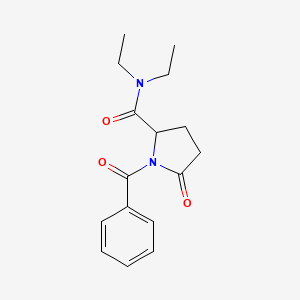
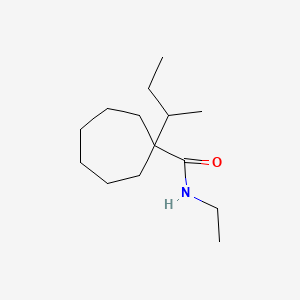
![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
